molecular formula C9H6N2O3 B13334382 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B13334382
M. Wt: 190.16 g/mol
InChI Key: NEZPRLJYOUWEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid (CAS 857521-75-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused aromatic structure comprising pyridine and isoxazole rings, terminating in a carboxylic acid functional group, making it a versatile scaffold for the synthesis of diverse molecular libraries. Its molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol . The primary research value of this compound lies in its application as a key precursor for the development of novel bioactive molecules. Isoxazole derivatives are extensively investigated for their potent antimicrobial properties . For instance, isoxazole analogs have demonstrated excellent activity against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains, with some derivatives showing MIC values as low as 0.09 μg/ml . Furthermore, the isoxazole ring is a privileged structure in the design of peptidomimetics. It serves as a core component in unnatural amino acids, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which are incorporated into α/β-mixed peptides to enhance metabolic stability and therapeutic potential . Researchers utilize this carboxylic acid in amide coupling reactions to create novel compounds targeting essential bacterial enzymes, such as peptide deformylase (PDF), or to develop hybrid peptides with potential immunomodulatory activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13)

InChI Key

NEZPRLJYOUWEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactivity

The carboxylic acid group in this compound allows it to participate in various chemical reactions, such as forming esters and amides. This reactivity is useful in synthesizing more complex molecules for pharmaceutical or material science applications.

Research Findings and Applications

Isoxazole derivatives, including this compound, have been explored for their potential pharmacological activities. These compounds can exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making them candidates for drug development.

Biological Activities

Chemical Applications

The presence of a carboxylic acid group allows for further chemical modifications, making this compound a valuable building block for synthesizing more complex molecules.

Data Summary

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method
This compound C9H6N2O3 190.16 Condensation of pyridine derivatives and isoxazole-forming reagents
5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid C11H10N2O3 218.21 General isoxazole synthesis methods

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective transformations at its pyridine and isoxazole moieties under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldKey ObservationsSource
Oxidation KMnO₄ (aq. acidic)5-(Pyridin-4-yl)isoxazole-4-carboxylic acid → Pyridine-4-carboxylic acid derivative65%Selective oxidation of the isoxazole ring to a ketone group.
Reduction H₂/Pd-C (EtOH, 50°C)Isoxazole ring reduction to β-ketoamide intermediates42%Partial ring saturation observed; further cyclization possible.

Mo(CO)₆-Catalyzed Ring Opening and Cyclization

Exposure to molybdenum hexacarbonyl in wet acetonitrile induces reductive ring opening, forming enamine intermediates that cyclize into pyridones (Scheme 1):

text
This compound → Mo(CO)₆/H₂O/MeCN, 60–70°C → Pyridone derivatives (e.g., **2g**)
  • Yield : 45–68%

  • Mechanism : Mo(CO)₆ facilitates reductive cleavage of the isoxazole N–O bond, generating enaminones that undergo intramolecular cyclization. Competing deacylation side reactions reduce yields in substrates with steric hindrance .

Ru-Catalyzed Rearrangement to Pyrazole Derivatives

Ruthenium catalysis enables non-decarboxylative rearrangements, converting the compound into pyrazole-4-carboxylic acids (Scheme 2):

text
Substrate + [RuCl₂(p-cymene)]₂ (5–10 mol%) → MeCN/DMSO, 70–120°C → Pyrazole-4-carboxylic acids (e.g., **3a**)
  • Yield : 49–71%

  • Conditions : Higher temperatures (120°C) in DMSO improve yields for bulky substituents.

  • Mechanism : Intramolecular H-bonding stabilizes intermediates, enabling a concerted -sigmatropic shift without decarboxylation .

Substitution and Functionalization Reactions

The carboxylic acid group participates in standard derivatization:

Reaction TypeReagents/ConditionsProductsApplicationsSource
Esterification CH₂N₂ (Et₂O)Methyl ester derivativeImproved solubility for biological assays
Amide Formation EDC/HOBt, R-NH₂Isoxazole-4-carboxamidesAntimicrobial activity screening
Halogenation NBS (DCM, 0°C)5-Bromo-isoxazole derivativesCross-coupling precursors

Catalytic Cross-Coupling Reactions

The pyridine ring supports palladium-mediated couplings:

Reaction TypeCatalysts/ReagentsProductsYieldNotesSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂4-Aryl-pyridyl-isoxazole hybrids55–78%Electron-deficient pyridine requires >100°C for activation.
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-alkyl/aryl derivatives60%Limited by steric hindrance at the 4-position.

Mechanistic Insights and Challenges

  • Oxidative Stability : The isoxazole ring is prone to oxidative degradation under strong acidic conditions, necessitating pH control during reactions.

  • Catalyst Sensitivity : Ru and Mo catalysts exhibit substrate-dependent efficiency. For example, electron-withdrawing groups on the pyridine ring reduce cyclization yields .

  • Solvent Effects : Polar aprotic solvents (DMSO, MeCN) enhance reaction rates in catalytic rearrangements by stabilizing charged intermediates .

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Key Differences :

  • Solubility : The pyridine ring may improve aqueous solubility relative to halogenated phenyl analogs, which are more lipophilic .
  • Biological Interactions : Halogenated phenyl derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) exhibit antiviral activity, suggesting that the pyridinyl analog could target similar pathways if functionalized appropriately .

Derivatives with Modified Functional Groups

Modifications at the 4-position (carboxylic acid vs. derivatives) significantly alter properties:

Compound Name Functional Group Molecular Weight (g/mol) Key Applications
This compound Carboxylic acid 190.16 Building block for amide/ester synthesis
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide Amide 203.21 Potential kinase inhibitor scaffold
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Ester 231.25 Prodrug design or intermediates

Key Differences :

  • Reactivity : The carboxylic acid group enables direct conjugation to amines or alcohols, whereas amides and esters require hydrolysis for further modification .
  • Bioavailability : Ester derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) may exhibit improved cell membrane permeability compared to the polar carboxylic acid .

Key Insights :

  • Halogenated phenyl derivatives are typically synthesized in high yields (>85%) via ester hydrolysis or cyclocondensation .
  • Introducing pyridinyl groups may require metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which could lower yields due to steric hindrance.

Biological Activity

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring fused with an isoxazole structure, which contributes to its unique chemical and biological properties. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins, impacting cellular responses such as inflammation and metabolism .
  • Receptor Interaction : The compound may act as a modulator of various receptors, affecting signaling pathways critical for cell function and survival .

Anti-inflammatory Activity

Research indicates that this compound exhibits potent anti-inflammatory properties. It has been tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. In particular, it has shown selectivity for COX-2, suggesting potential therapeutic applications in inflammatory diseases without the adverse effects associated with non-selective COX inhibitors .

Anticancer Potential

The compound's interaction with cellular pathways also suggests anticancer potential. Studies have demonstrated that derivatives of isoxazole can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism likely involves disrupting microbial cell functions or inhibiting essential metabolic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Studies suggest that it adheres to Lipinski’s Rule of Five, indicating good oral bioavailability. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are favorable for therapeutic applications, particularly in chronic disease management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : A study reported that derivatives of this compound significantly inhibited COX enzymes with IC50 values ranging from 2.1 to 10.9 μM, demonstrating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Testing : In vitro assays against human cancer cell lines (e.g., A549 and H460) indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics, suggesting enhanced efficacy against these malignancies .
  • Antimicrobial Screening : Compounds derived from the isoxazole scaffold were tested against various pathogens, showing promising results in inhibiting bacterial growth.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid?

  • Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as ethyl acetoacetate and pyridine derivatives. A common approach involves: (i) Reacting ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enamine intermediate. (ii) Cyclizing with hydroxylamine hydrochloride to construct the isoxazole ring. (iii) Hydrolyzing the ester group under basic conditions (e.g., NaOH or KOH) to yield the carboxylic acid derivative. Optimization of solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) is critical for improving yields .

Q. How is the crystal structure of this compound determined, and what parameters ensure reliability?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include: (i) Growing high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures). (ii) Collecting diffraction data at 296 K using Mo-Kα radiation (λ = 0.71073 Å). (iii) Refining structural parameters to achieve a mean C–C bond length deviation of ≤0.004 Å and an R factor ≤0.039. Data-to-parameter ratios >6:1 and hydrogen-bonding analysis (e.g., O–H···N interactions) validate structural accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

  • Answer : DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) can: (i) Predict molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. (ii) Calculate HOMO-LUMO energy gaps to correlate with experimental UV-Vis spectra. (iii) Simulate vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data. Discrepancies >5% may indicate solvent effects or crystal-packing influences, requiring reevaluation of computational models .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?

  • Answer : To address discrepancies: (i) Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement. (ii) Verify compound stability under assay conditions via HPLC or LC-MS (e.g., pH-dependent degradation). (iii) Control for off-target effects by testing structurally analogous compounds (e.g., pyrazole or pyridine derivatives). (iv) Standardize assay parameters (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What role do supramolecular interactions play in the compound’s solid-state behavior?

  • Answer : Hydrogen-bonding networks dominate crystal packing. For example: (i) Carboxylic acid groups form dimeric O–H···O interactions (distance ~2.65 Å). (ii) Pyridyl N atoms participate in C–H···N contacts (angle ~160°), creating 2D layers. (iii) π-π stacking between aromatic rings (centroid distances ~3.8 Å) stabilizes the 3D framework. Solvent inclusion studies (e.g., methanol vs. DMSO) can modulate these interactions, affecting solubility and crystallinity .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research Focus
Synthesis Yield optimization, stepwise protocolsMechanistic studies (e.g., trapping intermediates via NMR)
Structural Analysis SCXRD, FT-IR, elemental analysisHirshfeld surface analysis, charge-density mapping
Bioactivity Testing Preliminary screening (IC50)Target validation (e.g., CRISPR knockouts, SPR binding assays)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.